molecular formula C8H11N3S B13334469 1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine

1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine

Cat. No.: B13334469
M. Wt: 181.26 g/mol
InChI Key: TXJBQYXFZOGQMO-UHFFFAOYSA-N
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Description

1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazo[2,1-b][1,3]thiazole family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with α-haloketones or α-haloesters, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, microwave-assisted synthesis has been explored as a green and efficient method for producing imidazo[2,1-b][1,3]thiazole derivatives .

Chemical Reactions Analysis

Types of Reactions

1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions may vary depending on the desired transformation but often involve solvents like ethanol, methanol, or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-b][1,3]thiazole-2-carboxylic acid derivatives, while nucleophilic substitution can produce various alkylated or acylated derivatives .

Scientific Research Applications

1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the desired biological effect .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanamine

InChI

InChI=1S/C8H11N3S/c1-5(9)7-6(2)11-4-3-10-8(11)12-7/h3-5H,9H2,1-2H3

InChI Key

TXJBQYXFZOGQMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=CN12)C(C)N

Origin of Product

United States

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